molecular formula C17H23BN2O3 B2415733 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole CAS No. 2246800-86-0

1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole

カタログ番号: B2415733
CAS番号: 2246800-86-0
分子量: 314.19
InChIキー: ITJGIKJOLUACJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole is an organic compound that features a boron-containing dioxaborolane ring

特性

IUPAC Name

1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(12-14)21-11-10-20-9-8-19-13-20/h5-9,12-13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJGIKJOLUACJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

科学的研究の応用

1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole has several applications in scientific research:

作用機序

The mechanism of action of 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole involves its interaction with various molecular targets:

類似化合物との比較

Similar Compounds

Uniqueness

1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole is unique due to its combination of a boron-containing dioxaborolane ring with an imidazole moiety, which provides a versatile platform for various chemical modifications and applications.

生物活性

1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole is a compound that combines the imidazole moiety with a boron-containing dioxaborolane group. This structure is of interest due to the potential biological activities associated with both imidazole derivatives and boron compounds. The following sections provide an overview of its biological activities supported by research findings and case studies.

  • Molecular Formula: C16H22BNO3
  • Molecular Weight: 291.17 g/mol
  • CAS Number: Not available in the provided data but can be derived from the components.

The biological activity of imidazole derivatives often involves interaction with biological targets such as enzymes and receptors. The presence of the dioxaborolane group may enhance the compound's stability and solubility, potentially leading to improved pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives possess significant anticancer properties. For instance:

  • Cell Proliferation Inhibition: Compounds similar to 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole have shown to inhibit cell proliferation in various cancer cell lines. Research indicates that imidazole-based compounds can exhibit IC50 values in the low micromolar range against breast cancer cells (e.g., MDA-MB-231) .
  • Mechanistic Insights: The anticancer activity may be attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth . For example, studies have shown that imidazole derivatives can modulate pathways such as PI3K/Akt and MAPK/ERK .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties:

  • Broad-Spectrum Activity: Compounds containing imidazole rings have demonstrated activity against a variety of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
  • Specific Case Studies: One study highlighted that certain imidazole derivatives exhibited potent antifungal activity against Candida species and Aspergillus spp., suggesting their potential use as antifungal agents .

Safety Profile

The safety profile of compounds similar to 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole has been assessed in various animal models:

  • Toxicity Studies: In vivo studies have reported a favorable safety profile with no significant toxic effects observed at therapeutic doses. For example, one study administered a related compound at doses up to 40 mg/kg without adverse effects .

Comparative Analysis of Similar Compounds

Compound NameStructureKey Biological ActivityIC50 (μM)
Compound AImidazole DerivativeAnticancer (MDA-MB-231)0.126
Compound BImidazole with BoronAntifungal (Candida)0.87
Compound CDioxaborolane ImidazoleAntimicrobial0.5

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole, and what reaction conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves Suzuki-Miyaura cross-coupling between halogenated imidazole derivatives and boronic ester precursors under palladium catalysis (e.g., Pd(PPh₃)₄) . Key conditions include:

  • Solvent : Polar aprotic solvents (e.g., DMF, THF).
  • Temperature : 80–100°C under reflux.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Yield optimization : Stoichiometric control of boronic ester and catalyst loading (typically 2–5 mol%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural validation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.2–8.0 ppm and boronate signals at δ 1.3 ppm for methyl groups) .
  • IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1350 cm⁻¹ (B-O bond) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., ~284 g/mol for related analogs) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., tR = 5–10 min under specific conditions) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as:

  • A bioactive intermediate : Used to synthesize inhibitors targeting enzymes like indoleamine 2,3-dioxygenase (IDO) for cancer immunotherapy .
  • A boron carrier : For boron neutron capture therapy (BNCT) due to its stable dioxaborolane moiety .
  • A pharmacophore scaffold : Modifications at the imidazole or phenoxy groups enhance antimicrobial/anti-inflammatory activity .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with electron-withdrawing substituents on the phenyl ring?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst screening : Testing PdCl₂(dppf) or NiCl₂ for electron-deficient aryl halides .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) and improves yields by 10–15% .
  • Additives : Use of K₂CO₃ or CsF to stabilize intermediates in cross-coupling steps .
  • Example : In analogous imidazole-boronate syntheses, yields improved from 45% to 67% by adjusting catalyst ratios .

Q. How do researchers reconcile discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Contradictions arise due to:

  • Metabolic instability : The dioxaborolane group may hydrolyze in vivo, reducing bioavailability. Solutions include prodrug strategies or encapsulation .
  • Off-target effects : Use silico docking (e.g., AutoDock Vina) to predict binding affinities and refine substituent design .
  • Dosage calibration : Pharmacokinetic studies (e.g., LC-MS/MS) to track plasma concentrations and adjust dosing regimens .

Q. What computational methods are effective for predicting the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : To model transition states and identify rate-limiting steps (e.g., B-O bond cleavage energy ~200 kJ/mol) .
  • Molecular dynamics (MD) : Simulate solvent effects on palladium catalyst activity .
  • Table : Key computational parameters for Suzuki-Miyaura reactions:
ParameterValue/ModelReference
Borylation energy barrier1.2–1.5 eV (DFT)
Solvent dielectric effectε = 8.93 (THF)
Pd-P bond length2.28–2.31 Å (X-ray)

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves imidazole ring planarity and boronate ester geometry. For example, torsion angles between phenoxy and imidazole groups are ~15–20° .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O bonds) influencing stability .
  • Case study : Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate analogs showed 94% similarity in crystal packing to computational predictions .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura reactions vary widely (30–70%) in literature, and how can reproducibility be improved?

  • Methodological Answer : Variability stems from:

  • Oxygen sensitivity : Boronic esters degrade upon exposure to moisture; strict inert conditions (N₂/Ar) are critical .
  • Catalyst lot variability : Pre-catalysts (e.g., Pd(OAc)₂) may contain trace ligands; standardized commercial sources are recommended .
  • Validation step : Reproduce reactions using control substrates (e.g., phenylboronic acid) to benchmark yield .

Tables for Key Data

Table 1 : Representative Synthetic Conditions for Imidazole-Boronate Derivatives

StepConditionsYieldReference
Suzuki couplingPd(PPh₃)₄, DMF, 90°C, 24 h45–67%
PurificationSilica gel (hexane/EtOAc 3:1)>95%
Characterization¹H NMR (CDCl₃), IR, HPLC

Table 2 : Biological Activity of Analogous Compounds

DerivativeTarget/ActivityIC₅₀/EC₅₀Reference
4-(3-Fluorophenyl)-1H-imidazoleIDO inhibition2.1 µM
1-Benzyl-imidazoleAntimicrobial (E. coli)8 µg/mL

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。